molecular formula C17H18O10 B12277625 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid

7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid

Cat. No.: B12277625
M. Wt: 382.3 g/mol
InChI Key: QFIOCPUZLBGHSQ-UHFFFAOYSA-N
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Description

7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid is a complex organic compound with the molecular formula C17H18O10 and a molecular weight of 382.32 g/mol . This compound is a derivative of coumarin, a naturally occurring aromatic compound known for its diverse biological activities. The presence of a galactopyranosyl moiety attached to the coumarin structure enhances its solubility and potential biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid typically involves multi-step reactions. One common method starts with methyl 7-hydroxycoumarin-4-acetate as the precursor . The synthesis involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the coumarin moiety to dihydrocoumarin derivatives.

    Substitution: The hydroxyl groups in the galactopyranosyl moiety can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Alkylated or acylated coumarin derivatives.

Scientific Research Applications

7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid are primarily due to its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

    7-Hydroxycoumarin-4-acetic acid: Lacks the galactopyranosyl moiety, making it less soluble.

    4-Methylumbelliferone: Another coumarin derivative with different biological activities.

Uniqueness: The presence of the galactopyranosyl moiety in 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid enhances its solubility and potentially its biological activity, making it a unique compound compared to its analogs .

Properties

IUPAC Name

2-[2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O10/c18-6-11-14(22)15(23)16(24)17(27-11)25-8-1-2-9-7(3-12(19)20)4-13(21)26-10(9)5-8/h1-2,4-5,11,14-18,22-24H,3,6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIOCPUZLBGHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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